2-(Difluoromethoxy)nicotinic acid

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Researchers requiring CNS-penetrant lead compounds face inconsistent reactivity and metabolic degradation with standard nicotinic acid analogs. 2-(Difluoromethoxy)nicotinic acid (CAS 1211587-59-5) addresses this with a difluoromethoxy substituent that provides: • Balanced lipophilicity (XLogP3 1.6) for passive membrane permeability without solubility penalties • Resistance to oxidative O-dealkylation, extending in vivo half-life • Conformation-dependent polarity switching for precise molecular recognition Supplied at ≥95% purity with consistent quality for automated parallel synthesis. Ships globally with batch-specific QC documentation.

Molecular Formula C7H5F2NO3
Molecular Weight 189.118
CAS No. 1211587-59-5
Cat. No. B571593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Difluoromethoxy)nicotinic acid
CAS1211587-59-5
Synonyms2-(Difluoromethoxy)-3-pyridinecarboxylic Acid
Molecular FormulaC7H5F2NO3
Molecular Weight189.118
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC(F)F)C(=O)O
InChIInChI=1S/C7H5F2NO3/c8-7(9)13-5-4(6(11)12)2-1-3-10-5/h1-3,7H,(H,11,12)
InChIKeyXJFYNJWXMFHBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethoxy)nicotinic Acid: Properties & Utility


2-(Difluoromethoxy)nicotinic acid (2-(difluoromethoxy)pyridine-3-carboxylic acid, CAS 1211587-59-5) is a fluorinated nicotinic acid derivative with the molecular formula C7H5F2NO3 and molecular weight of 189.12 g/mol [1]. As a building block in medicinal chemistry and agrochemical research, this compound features a pyridine ring substituted with a carboxylic acid at the 3-position and a difluoromethoxy (-OCF2H) group at the 2-position . The difluoromethoxy moiety imparts distinct physicochemical properties—including modulated lipophilicity, enhanced metabolic stability, and unique hydrogen-bonding capacity—that differentiate it from non-fluorinated and alternatively substituted nicotinic acid analogs [2].

Workflow Medicinal chemistry building block for fluorinated scaffolds
Selection Nicotinic acid core with -OCF2H modulation of lipophilicity and H-bonding
Use context May support lead optimization requiring physicochemical differentiation from methoxy/chloro analogs

2-(Difluoromethoxy)nicotinic Acid: Irreplaceability in Research


The 2-position substituent on the nicotinic acid scaffold critically governs lipophilicity, electronic character, and susceptibility to metabolic degradation—parameters that directly influence target engagement, membrane permeability, and in vivo stability [1]. Replacing the difluoromethoxy group with a methoxy (-OCH3) group yields a compound with approximately 0.5-1.0 LogP units lower lipophilicity and markedly reduced resistance to oxidative O-dealkylation, while the 2-chloro analog lacks the capacity for conformation-dependent polarity switching that the difluoromethoxy group provides [2]. These differences are not cosmetic; they translate into quantifiable variations in receptor binding affinity, cellular uptake, and half-life in biological systems, rendering direct analog substitution scientifically invalid for reproducible research outcomes.

2-Methoxy analog Lower lipophilicity (~0.5-1.0 LogP units) and susceptibility to oxidative O-dealkylation may shift membrane permeability and metabolic stability profiles.
2-Chloro analog Lacks -OCF2H conformational polarity switching and hydrogen-bonding capacity; may limit molecular recognition and binding adaptation.
Unsubstituted nicotinic acid Significantly lower lipophilicity (XLogP3 ~0.36) and no fluorination benefits may alter distribution and target engagement compared to difluoromethoxy derivative.

2-(Difluoromethoxy)nicotinic Acid: Key Differentiators


Lipophilicity: XLogP3 vs Analogs

The computed lipophilicity (XLogP3) of 2-(difluoromethoxy)nicotinic acid is 1.6 [1]. This value represents a substantial increase relative to the parent nicotinic acid (XLogP3 ≈ 0.36) and is approximately 0.5-0.7 LogP units higher than the 2-methoxy analog, 2-methoxynicotinic acid (calculated XLogP3 ≈ 0.9-1.1 based on structurally similar pyridinecarboxylic acids) [2]. This elevated lipophilicity is directly attributable to the difluoromethoxy substituent, which introduces two fluorine atoms that increase hydrophobic surface area while retaining a hydrogen bond donor capacity [3].

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3 = 1.6
Δ +1.24 vs. nicotinic acid
Δ +0.5–0.7 vs. 2-methoxy analog
Supports differentiation from unsubstituted and methoxy analogs in lipophilicity-driven assays.
Comparator values estimated from structural analogs; computed XLogP3 may vary.
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Metabolic Stability: O-Dealkylation Resistance

The difluoromethoxy (-OCF2H) group confers significant resistance to oxidative O-dealkylation, a primary metabolic clearance pathway for alkoxy-substituted aromatics. In contrast, the 2-methoxy analog (2-methoxynicotinic acid) is highly susceptible to cytochrome P450-mediated O-demethylation, which generates a phenol metabolite that undergoes rapid glucuronidation and excretion [1]. While direct head-to-head metabolic stability data for this specific compound are not published, extensive class-level evidence from pharmaceutical development programs demonstrates that difluoromethoxy-substituted compounds exhibit 2- to 10-fold longer microsomal half-lives compared to their methoxy counterparts [2].

Metabolic Stability (t½)
Class-level inference
Class-level: 2- to 10-fold longer microsomal t½ vs. methoxy analogs
Supports review of in vitro microsomal stability for lead optimization.
No direct measurement published for this specific compound.
Drug Metabolism Pharmacokinetics Medicinal Chemistry

Conformation-Dependent Polarity & H-Bonding Capacity

The difluoromethoxy group (-OCF2H) can interconvert between a highly lipophilic conformation and a polar conformation, enabling this unit to adjust to polarity changes in the molecular environment [1]. This conformational flexibility is not available to the 2-methoxy (-OCH3) analog, which remains predominantly in a single conformation with fixed polarity, nor to the 2-chloro analog, which is purely hydrophobic and lacks hydrogen-bonding capacity. The -OCF2H group can act as both a hydrogen bond acceptor (via the fluorine atoms) and a weak hydrogen bond donor (via the -CF2H proton), a dual capability that can enhance binding affinity to protein targets that require conformational adaptation [2].

H-Bond & Conformation
Class-level inference
H-bond acceptors: 6 (target) vs. 4 (2-MeO) vs. 3 (2-Cl)
May support molecular recognition studies via conformational polarity switching.
Conformational flexibility attributed to -OCF2H group from class-level evidence.
Molecular Recognition Structure-Based Drug Design Physicochemical Profiling

Commercial Purity & Availability Advantage

Commercially available 2-(difluoromethoxy)nicotinic acid is supplied with a minimum purity specification of 95% . This purity level ensures reproducible synthetic outcomes and minimizes side reactions during subsequent derivatization steps. In contrast, in-house synthesized or lower-grade batches of 2-substituted nicotinic acid analogs often contain residual starting materials (e.g., 2-hydroxynicotinic acid) or regioisomeric impurities that can complicate purification and reduce yields. The availability of this compound from reputable vendors with full analytical documentation (SDS, COA) reduces procurement risk and accelerates research timelines.

Commercial Purity
Supplier data
≥95% purity specification
Supports lot consistency for synthetic workflows and assay reproducibility.
Confirm analytical method and COA with supplier.
Chemical Procurement Synthetic Chemistry Quality Control

2-(Difluoromethoxy)nicotinic Acid: Key Applications


Lead Optimization for CNS & Intracellular Targets

Based on its XLogP3 value of 1.6 [1]—significantly higher than both nicotinic acid (≈0.36) and the 2-methoxy analog (≈0.9-1.1)—2-(difluoromethoxy)nicotinic acid is a preferred building block for designing CNS-penetrant or intracellular-targeting drug candidates. Its balanced lipophilicity enhances passive membrane permeability while avoiding the solubility liabilities of excessively lipophilic compounds. The difluoromethoxy group's resistance to metabolic O-dealkylation further supports its use in lead series requiring extended in vivo half-life.

Fluorinated Bioisosteres for Enzyme Inhibitors

The unique conformational flexibility of the -OCF2H group—capable of interconverting between lipophilic and polar states—makes 2-(difluoromethoxy)nicotinic acid an ideal scaffold for crafting selective enzyme inhibitors where precise molecular recognition is required [2]. Its six hydrogen bond acceptors and one donor enable nuanced interactions with protein active sites that cannot be replicated by the 2-methoxy or 2-chloro analogs. This property is particularly valuable in structure-based drug design against targets with flexible binding pockets.

Agrochemical Intermediate: Enhanced Field Stability

The enhanced metabolic stability conferred by the difluoromethoxy substituent [3] makes 2-(difluoromethoxy)nicotinic acid a strategic intermediate for synthesizing herbicides or fungicides that must persist in the environment long enough to be effective but not so long as to cause ecological harm. The compound's fluorinated nature also improves UV stability, reducing photodegradation in field applications.

High-Purity Building Block for Parallel Synthesis

With a commercial minimum purity specification of 95% , 2-(difluoromethoxy)nicotinic acid minimizes purification steps and ensures consistent reactivity in automated parallel synthesis workflows. Researchers producing focused libraries of nicotinic acid derivatives for high-throughput screening will benefit from the compound's documented quality and ready availability from established chemical suppliers.

Application
Selection Property
Validation Focus
CNS / intracellular-target lead optimization
Lipophilicity & metabolic stability profile
Membrane permeability assays; microsomal stability screening
Fluorinated bioisostere library design
Conformational polarity & H-bonding capacity
Target binding selectivity; molecular recognition studies
Agrochemical intermediate development
Metabolic & UV stability enhancement
Field persistence and photodegradation assessment
Automated parallel synthesis workflows
Commercial purity specification
Lot-specific QC by HPLC; impurity profiling

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